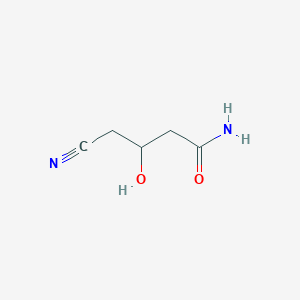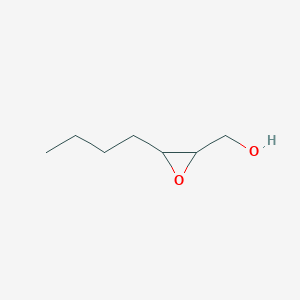
3-Butyloxirane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyloxirane-2-methanol is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 146.18 g/mol. This compound is also known by other names such as 2-(3-Hydroxybutoxy)oxirane and 3-Butyloxirane-2-methanol.
Mécanisme D'action
The mechanism of action of 3-Butyloxirane-2-methanol is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Butyloxirane-2-methanol. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Butyloxirane-2-methanol in lab experiments is its ability to act as a nucleophile in organic synthesis reactions. However, its toxicity and limited information on its biochemical and physiological effects are limitations.
Orientations Futures
There are several future directions for research on 3-Butyloxirane-2-methanol. One area of interest is its potential use in the production of new specialty chemicals. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.
Conclusion
In conclusion, 3-Butyloxirane-2-methanol is a chemical compound that has several scientific research applications. Its synthesis can be achieved through several methods, and it is commonly used as a reagent in organic synthesis reactions. While there is limited information on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation upon contact. Future research is needed to fully understand its potential uses and effects.
Méthodes De Synthèse
The synthesis of 3-Butyloxirane-2-methanol can be achieved through several methods. One of the most common methods involves the reaction of butyraldehyde and ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 3-Butyloxirane-2-methanol.
Applications De Recherche Scientifique
3-Butyloxirane-2-methanol has several scientific research applications. It is commonly used as a reagent in organic synthesis reactions to produce other compounds. This compound is also used in the production of surfactants, emulsifiers, and other specialty chemicals.
Propriétés
Numéro CAS |
154802-30-9 |
|---|---|
Nom du produit |
3-Butyloxirane-2-methanol |
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
Clé InChI |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
SMILES canonique |
CCCCC1C(O1)CO |
Synonymes |
Oxiranemethanol, 3-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




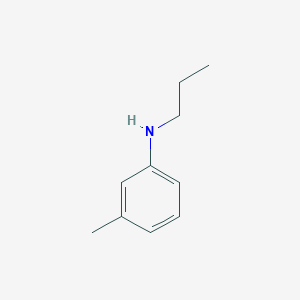
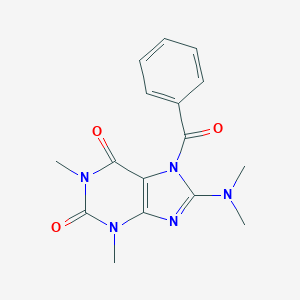
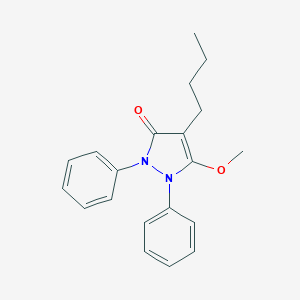
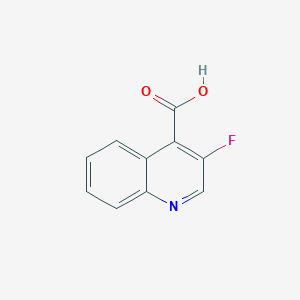
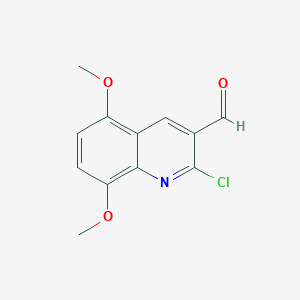
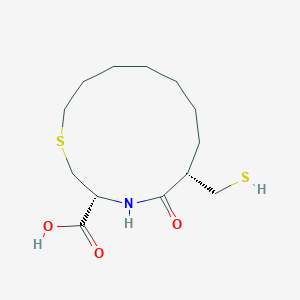
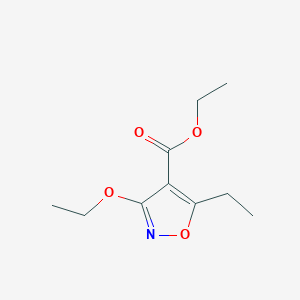

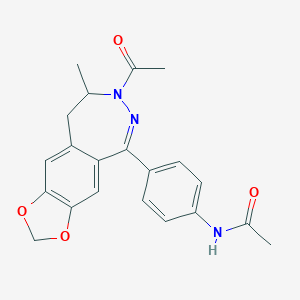

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)
